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4-Chloro-6-methoxyquinolin-8-
Compound Name:

amine
CAS No.: 266336-49-6
Cat. No.: B2593523

Get Quote

An In-Depth Technical Guide to 4-Chloro-6-methoxyquinolin-8-amine

Abstract

This technical guide provides a comprehensive scientific overview of 4-Chloro-6-
methoxyquinolin-8-amine, a heterocyclic compound of significant interest in medicinal
chemistry and drug development. While not extensively characterized in publicly available
literature as a final product, its structure represents a confluence of two critical
pharmacophores: the 4-chloroquinoline moiety, a versatile synthetic handle, and the 8-amino-6-
methoxyquinoline core, famously associated with antimalarial drugs like primaquine. This
document elucidates the compound's structure, IUPAC nomenclature, and predicted
physicochemical properties. We present a robust, field-proven synthetic strategy based on
established chemical transformations of related quinoline systems. Furthermore, this guide
offers an expert analysis of its predicted spectroscopic profile and outlines its potential as a
pivotal intermediate for generating diverse chemical libraries targeting a range of therapeutic
areas, from infectious diseases to oncology. The methodologies and workflows described
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herein are designed to provide researchers and drug development professionals with a
foundational and actionable resource.

Chemical Identity and Structural Elucidation

The rational design of novel therapeutics begins with a precise understanding of a molecule's
fundamental chemical identity. This section details the formal nomenclature, structure, and
predicted physicochemical properties of 4-Chloro-6-methoxyquinolin-8-amine.

IUPAC Name and Chemical Formula

e |[UPAC Name: 4-Chloro-6-methoxyquinolin-8-amine
e Molecular Formula: C10HoCIN20[1]
e Synonyms: 4-chloro-6-methoxy-8-aminoquinoline; 8-amino-4-chloro-6-methoxyquinoline

Chemical Structure

The structure consists of a quinoline bicyclic system. The numbering convention for the
quinoline ring is standardized, with the nitrogen atom at position 1. The key substituents are a
chlorine atom at position 4, a methoxy group at position 6, and an amine group at position 8.
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Caption: Retrosynthetic pathway for 4-Chloro-6-methoxyquinolin-8-amine.

Detailed Experimental Protocol (Proposed)

This protocol is a composite of validated methods for analogous structures. Each step
represents a standard, high-probability transformation.

Step 1: Synthesis of 6-methoxy-8-nitroquinolin-4(1H)-one This step can be achieved via a
Conrad-Limpach or Gould-Jacobs reaction. Using 4-methoxy-2-nitroaniline as a starting
material:
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» React 4-methoxy-2-nitroaniline with diethyl malonate (or a similar [3-ketoester) under thermal
conditions to form the anilinocrotonate intermediate.

 Induce cyclization by heating the intermediate in a high-boiling point solvent such as
Dowtherm A.

e The resulting 4-hydroxy-6-methoxy-8-nitroquinoline will precipitate upon cooling. Purify by
recrystallization.

Step 2: Chlorination to 4-Chloro-6-methoxy-8-nitroquinoline This is a standard conversion of a
4-hydroxyquinoline to its 4-chloro derivative. [2][3]1. Suspend the 4-hydroxy-6-methoxy-8-
nitroquinoline from Step 1 in phosphorus oxychloride (POCIs), with or without a catalyst like
N,N-dimethylformamide (DMF). 2. Heat the mixture under reflux for 2-4 hours, monitoring by
TLC. 3. After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to
guench the excess POCIs. 4. Neutralize with a base (e.g., NaOH or NH4OH solution) to
precipitate the product. 5. Filter, wash with water, and dry the solid. Purify by column
chromatography or recrystallization.

Step 3: Reduction to 4-Chloro-6-methoxyquinolin-8-amine The final step involves the
selective reduction of the nitro group. [4][5]1. Dissolve the 4-chloro-6-methoxy-8-nitroquinoline
from Step 2 in a suitable solvent like ethanol or ethyl acetate. 2. Add a reducing agent. A
common and effective method is using tin(ll) chloride (SnClz) in concentrated HCI, or catalytic
hydrogenation with Hz gas over a Pd/C catalyst. 3. Stir the reaction at room temperature or with
gentle heating until the starting material is consumed (monitor by TLC). 4. If using SnClz, basify
the reaction mixture to precipitate the tin salts and liberate the free amine. 5. Extract the
product into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer
over Na2S0a4, and concentrate in vacuo to yield the final product, 4-Chloro-6-
methoxyquinolin-8-amine.

Purification and Characterization Workflow
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Caption: General workflow for purification and characterization.

Predicted Spectroscopic Profile

Definitive structural confirmation requires spectroscopic analysis. Based on the known effects
of the substituents and data from analogous compounds, the following spectral characteristics
are predicted for 4-Chloro-6-methoxyquinolin-8-amine.

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b2593523/docs?utm_src=pdf-body-img#4-chloro-6-methoxyquinolin-8-amine-structure-and-iupac-name
https://www.benchchem.com/product/b2593523/docs?utm_src=pdf-body#4-chloro-6-methoxyquinolin-8-amine-structure-and-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2593523?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Technique

Predicted Features

Rationale / Analog
Comparison

1H NMR

5 8.5-8.7 (d, 1H, H2):
Downfield due to adjacent ring
nitrogen.d 7.3-7.5 (d, 1H, H3):
Coupled to H2.56 7.0-7.2 (d,
1H, H5): Singlet-like or small
meta-coupling.d 6.5-6.7 (d, 1H,
H7): Shielded by adjacent -
NH2z and -OCHs groups.d 4.5-
5.5 (br s, 2H, -NH2z): Broad
singlet, exchangeable with
D20.8 3.9-4.0 (s, 3H, -OCHs3):
Characteristic singlet for

methoxy protons.

Based on analysis of

substituted quinolines. [6][7]

13C NMR

0 ~158-160 (C6-0): Aromatic
carbon attached to oxygen.d
~150-152 (C4-ClI): Aromatic
carbon attached to chlorine.d
~140-145 (C8a, C8-N):
Quaternary carbons and
carbon attached to nitrogen.d
~120-135 (C2, C4a): Other
quinoline carbons.d ~100-115
(C3, C5, C7): Shielded
aromatic carbons.d ~56
(OCHs): Methoxy carbon.

Inferred from data on related
chloro-methoxy

quinolines/quinazolines. [7]

Mass Spec (HRMS)

[M+H]* = 209.0476: Calculated
for
C10H10CIN20*.Characteristic
isotopic pattern for one
chlorine atom (M, M+2 in ~3:1

ratio).

Standard calculation and

isotopic distribution rules.

IR Spectroscopy

3300-3500 cm~2: N-H

stretching (primary

Based on characteristic

functional group frequencies.
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amine).2850-3000 cm~1: C-H [7]
stretching (aromatic and
aliphatic).1580-1620 cm~1;
C=C/C=N stretching (quinoline
ring).1230-1270 cm~1: C-O-C
asymmetric stretching (aryl
ether).~700-800 cm~1: C-ClI

stretching.

Applications in Medicinal Chemistry: A Versatile
Intermediate

The primary value of 4-Chloro-6-methoxyquinolin-8-amine lies not in its intrinsic biological
activity, but in its role as a highly adaptable synthetic intermediate for generating novel,
biologically active molecules.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline ring nitrogen activates the C4 position, which
is further enhanced by the chloro leaving group. This makes the compound an excellent
substrate for SNAr reactions. By reacting it with a diverse range of nucleophiles (e.g.,
primary/secondary amines, anilines, thiols), a library of 4-substituted-6-methoxyquinolin-8-
amine derivatives can be rapidly synthesized. This approach is a proven strategy for
discovering potent kinase inhibitors, where a substituted amine at the C4 position often serves
as a key hinge-binding element. [2]

Library Synthesis Workflow
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Caption: Workflow for library generation from the title compound.

Conclusion

4-Chloro-6-methoxyquinolin-8-amine stands as a molecule of high strategic value for drug
discovery programs. It synergistically combines the biologically relevant 8-amino-6-
methoxyquinoline core with the synthetically versatile 4-chloro handle. While detailed
characterization of this specific compound is sparse, this guide provides a comprehensive,
expert-driven framework for its synthesis, characterization, and strategic application. The
proposed protocols and workflows are grounded in established, reliable chemical principles,

offering researchers a clear path to leveraging this compound as a pivotal building block for the

discovery of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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